7-O-[2-(1,3-Dioxanyl)ethyl]daidzein
Overview
Description
7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one is a synthetic organic compound with the molecular formula C21H20O6. It is a derivative of chromen-4-one, featuring a dioxane ring and a hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dioxane ring: This step involves the reaction of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions to form the 1,3-dioxane ring.
Attachment of the ethoxy group: The dioxane ring is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base to introduce the ethoxy group.
Coupling with chromen-4-one: The ethoxy-dioxane intermediate is then coupled with a chromen-4-one derivative through a nucleophilic substitution reaction, typically using a strong base like sodium hydride.
Introduction of the hydroxyphenyl group: Finally, the hydroxyphenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate phenol derivative and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chromen-4-one moiety can be reduced to the corresponding chromanol using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chromanols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to the ability of the hydroxyphenyl group to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anticancer effects may involve the inhibition of specific enzymes and signaling pathways that are critical for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-methoxyphenyl)chromen-4-one: Similar structure but with a methoxy group instead of a hydroxy group.
7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-chlorophenyl)chromen-4-one: Similar structure but with a chloro group instead of a hydroxy group.
7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-nitrophenyl)chromen-4-one: Similar structure but with a nitro group instead of a hydroxy group.
Uniqueness
The presence of the hydroxyphenyl group in 7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one imparts unique properties, such as enhanced antioxidant activity and potential therapeutic effects, which may not be observed in its analogs with different substituents .
Properties
IUPAC Name |
7-[2-(1,3-dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c22-15-4-2-14(3-5-15)18-13-27-19-12-16(6-7-17(19)21(18)23)24-11-8-20-25-9-1-10-26-20/h2-7,12-13,20,22H,1,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMBZXDUHRQLDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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